Glionitrin A
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Overview
Description
Glionitrin A is a biologically active compound with notable antibacterial and antitumor properties. It was first discovered in a water sample from an abandoned coal mine in South Korea, where it was produced by a fungus as a natural antibiotic to combat bacteria found in the same environment . The compound is characterized by its complex structure, which includes a dithiodiketopiperazine ring with two asymmetric carbon atoms bonded to sulfur atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Glionitrin A has been a challenging task for chemists due to its intricate structure. The first successful synthesis was reported by Daniel Strand and his team in 2021 . The synthesis involves an eight-step process starting from a triketopiperazine precursor. The key step in the synthesis is the formation of the carbon-sulfur bonds using a chiral N-thiosuccinimide reagent and an asymmetric organocatalyst . This reaction is performed at room temperature and takes about 15 minutes . The overall yield of the synthesis is approximately 15% .
Industrial Production Methods: Industrial production of this compound is not yet well-established due to the complexity of its synthesis. Current methods rely on laboratory-scale synthesis, and efforts are ongoing to develop more efficient and scalable production techniques .
Chemical Reactions Analysis
Types of Reactions: Glionitrin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s dithiodiketopiperazine ring is particularly reactive, allowing for the formation and breaking of sulfur bridges .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include chiral N-thiosuccinimide, asymmetric organocatalysts, and various oxidizing and reducing agents . The reactions are typically carried out under mild conditions to preserve the integrity of the complex structure .
Major Products Formed: The major products formed from reactions involving this compound include its closely related compound, Glionitrin B, which is produced by breaking the sulfur bridge in this compound . Other products depend on the specific reagents and conditions used in the reactions .
Scientific Research Applications
Glionitrin A has a wide range of scientific research applications due to its potent biological activities. In chemistry, it serves as a model compound for studying complex natural product synthesis and the formation of carbon-sulfur bonds . In biology and medicine, this compound is investigated for its antibacterial and antitumor properties . It has shown significant activity against methicillin-resistant Staphylococcus aureus and has demonstrated antitumor effects in prostate cancer cells . Additionally, this compound is being explored for its potential use in developing new antibiotics and anticancer drugs .
Mechanism of Action
The mechanism of action of Glionitrin A involves the activation of the ATM-ATR-Chk1/2 pathway via phosphorylation of the p53-binding protein 1 . This activation leads to cell cycle arrest and apoptosis in cancer cells . This compound also induces DNA damage, as evidenced by elevated levels of phospho-histone 2AX, a marker of DNA damage . The compound promotes apoptosis through both caspase-dependent and -independent pathways, involving the activation of caspase-8, -9, and -3, and the release of endonuclease G from the mitochondria to the nucleus .
Comparison with Similar Compounds
Glionitrin A is part of a broader family of dithiodiketopiperazine natural products, which include compounds such as gliotoxin, deoxydehydrogliotoxin, and dehydrogliotoxin . These compounds share similar structural motifs but differ in their biological activities and chemical properties . For example, gliotoxin is another potent antibiotic and antitumor agent, but it lacks the nitro functional group present in this compound . The unique structural features of this compound, such as its nitro group and specific stereochemistry, contribute to its distinct biological activities and make it a valuable compound for further research .
Properties
CAS No. |
1116153-15-1 |
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Molecular Formula |
C13H11N3O5S2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(1S,11S)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione |
InChI |
InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13-/m0/s1 |
InChI Key |
VRFJINVAZRAFHH-STQMWFEESA-N |
Isomeric SMILES |
CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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